1-(1-Azidoethyl)-2-fluorobenzene
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Overview
Description
1-(1-Azidoethyl)-2-fluorobenzene is an organic compound that features both azide and fluorine functional groups attached to a benzene ring. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The azide group is known for its high reactivity, particularly in click chemistry, while the fluorine atom can influence the compound’s electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN3). For instance, starting from 2-fluorobenzyl chloride, the compound can be treated with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures for handling azides, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azidoethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or other polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst.
Major Products:
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
1-(1-Azidoethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry to create complex molecules.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Used in the synthesis of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(1-Azidoethyl)-2-fluorobenzene largely depends on the specific reaction it undergoes. For example:
In Cycloaddition Reactions: The azide group reacts with an alkyne to form a triazole ring through a concerted mechanism involving the formation of a five-membered ring transition state.
In Reduction Reactions: The azide group is reduced to an amine, typically involving the transfer of electrons and protons to break the nitrogen-nitrogen bonds.
Comparison with Similar Compounds
1-(1-Azidoethyl)-2-fluorobenzene can be compared with other azido and fluorinated compounds:
1-Azidoethyl-5H-tetrazole: Similar in having an azide group, but differs in the presence of a tetrazole ring instead of a benzene ring.
2-Fluoroethyl Azide: Similar in having both azide and fluorine groups, but differs in the position of the fluorine atom and the overall structure.
Uniqueness: this compound is unique due to the combination of the azide and fluorine groups on a benzene ring, which imparts distinct electronic and reactivity properties compared to other azido or fluorinated compounds.
Properties
IUPAC Name |
1-(1-azidoethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHJOJOBAPSJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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